Cas no 919851-47-1 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide)

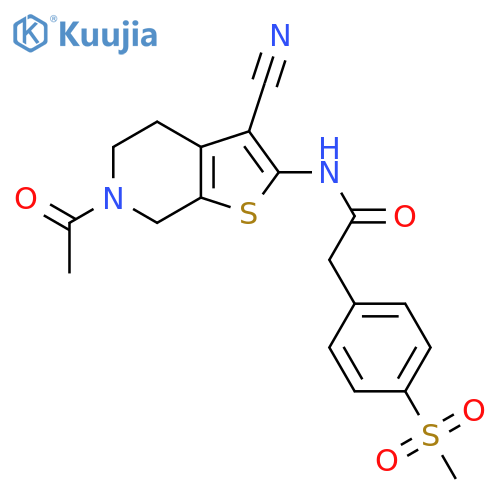

919851-47-1 structure

商品名:N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide

CAS番号:919851-47-1

MF:C19H19N3O4S2

メガワット:417.501861810684

CID:5496294

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide

- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide

-

- インチ: 1S/C19H19N3O4S2/c1-12(23)22-8-7-15-16(10-20)19(27-17(15)11-22)21-18(24)9-13-3-5-14(6-4-13)28(2,25)26/h3-6H,7-9,11H2,1-2H3,(H,21,24)

- InChIKey: ZYRQNSXJLIJXPR-UHFFFAOYSA-N

- ほほえんだ: C(NC1SC2=C(C=1C#N)CCN(C(C)=O)C2)(=O)CC1=CC=C(S(C)(=O)=O)C=C1

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2829-0153-5μmol |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-20mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-100mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-2μmol |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-50mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-40mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-75mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-10μmol |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-3mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2829-0153-1mg |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide |

919851-47-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

919851-47-1 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量